molecular formula C14H9ClN2O B13952962 Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- CAS No. 502422-29-9

Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-

Cat. No.: B13952962
CAS No.: 502422-29-9
M. Wt: 256.68 g/mol
InChI Key: YXDVCVJVOFDWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound It is a derivative of pyridine, which is a basic nitrogen-containing ring structure, and oxazole, which is a five-membered ring containing both nitrogen and oxygen The presence of a chlorophenyl group adds to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzoyl chloride with an amino alcohol can lead to the formation of the oxazole ring, which can then be coupled with a pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The use of microwave irradiation and palladium catalysts has been reported to improve the efficiency of such reactions .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The presence of the chlorophenyl group and the oxazole ring allows for specific interactions with biological molecules, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridone: Another pyridine derivative with a similar structure but different functional groups.

    Imidazo[1,2-a]pyridine: A heterocyclic compound with a fused pyridine and imidazole ring.

    Indole Derivatives: Compounds containing an indole ring, which is structurally similar to pyridine and oxazole.

Uniqueness

Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- is unique due to the presence of both a chlorophenyl group and an oxazole ring attached to the pyridine ring. This combination of structural features provides distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

502422-29-9

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-17-13(9-18-14)12-7-3-4-8-16-12/h1-9H

InChI Key

YXDVCVJVOFDWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)C3=CC=CC=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.